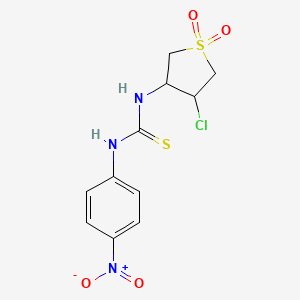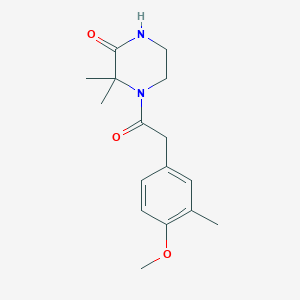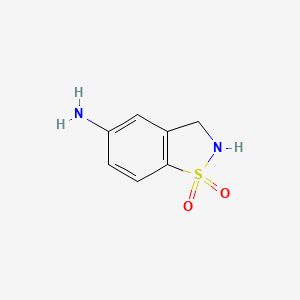
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Transformations
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine and its derivatives have been extensively studied in synthetic chemistry. For instance, Dushamov et al. (2020) demonstrated the synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole derivatives through reactions with chlorosulfonic acid, leading to various sulfonic acids, esters, and amides (Dushamov et al., 2020).
Antitumor Properties
A significant area of research involving 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine derivatives is in antitumor applications. Bradshaw et al. (2002) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, demonstrating their potent and selective antitumor effects in vitro and in vivo (Bradshaw et al., 2002).
Novel Synthetic Methodologies
Stewart et al. (2009) developed a mild and efficient one-pot synthesis method for 2-aminated benzothiazoles, an advancement in the synthesis of biologically active compounds (Stewart et al., 2009).
Corrosion Inhibition
Benzothiazole derivatives also find applications in corrosion inhibition. Salarvand et al. (2017) demonstrated the effectiveness of 2-phenyl-benzothiazole derivatives in enhancing the corrosion resistance of mild steel in acidic solutions (Salarvand et al., 2017).
Antimicrobial and Corrosion Inhibition Studies
Further exploring the dual potential of benzothiazole derivatives, Nayak and Bhat (2023) synthesized compounds showing notable antimicrobial activity and corrosion inhibition effectiveness (Nayak & Bhat, 2023).
properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1,2-benzothiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJCXILJVCSLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)S(=O)(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2417947.png)

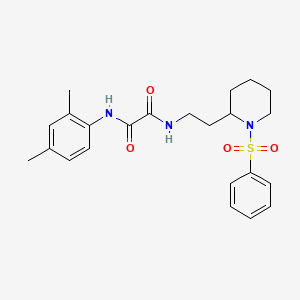
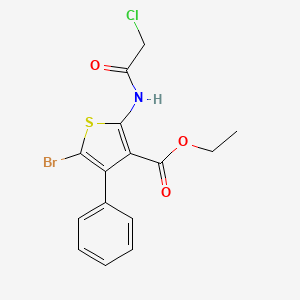
![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)
![2-(Bromomethyl)-2-fluorospiro[3.3]heptane](/img/structure/B2417955.png)
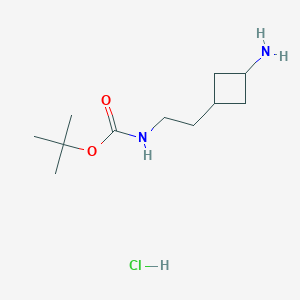
![3-[2-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2417957.png)
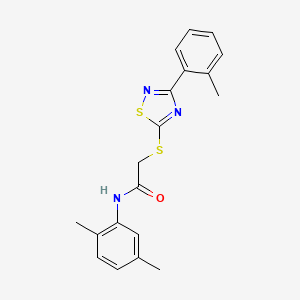
![Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2417960.png)
![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)
